molecular formula C9H8N2S2 B1675338 Lu 2443 CAS No. 19703-86-7

Lu 2443

Cat. No.: B1675338
CAS No.: 19703-86-7
M. Wt: 208.3 g/mol
InChI Key: KKABNDWCHGAGAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lu 2443 is a heterocyclic compound that belongs to the class of thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lu 2443 typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method involves the reaction of 2-[1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives in the presence of triethylamine . The reaction is usually carried out in absolute ethanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Lu 2443 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted thiadiazole derivatives.

Mechanism of Action

The mechanism of action of Lu 2443 involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the antimicrobial and antifungal effects observed in various studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lu 2443 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups on the thiadiazole ring enhances its stability and reactivity compared to other thiadiazole derivatives .

Properties

CAS No.

19703-86-7

Molecular Formula

C9H8N2S2

Molecular Weight

208.3 g/mol

IUPAC Name

4-methyl-5-phenyl-1,3,4-thiadiazol-4-ium-2-thiolate

InChI

InChI=1S/C9H8N2S2/c1-11-8(13-9(12)10-11)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

KKABNDWCHGAGAZ-UHFFFAOYSA-N

SMILES

C[N+]1=C(SC(=N1)[S-])C2=CC=CC=C2

Canonical SMILES

C[N+]1=C(SC(=N1)[S-])C2=CC=CC=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

didehydro-4-methyl-5-phenyl-1,3,4-thiadiazolidine-2-thione
Lu 2443
Lu-2443

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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